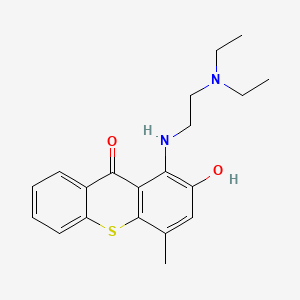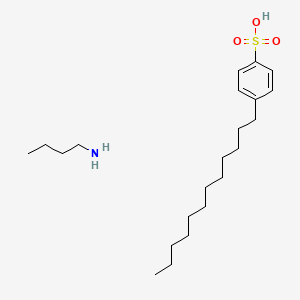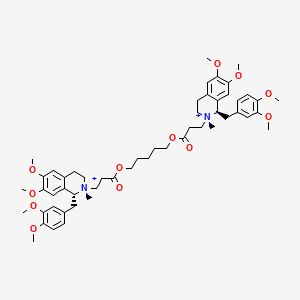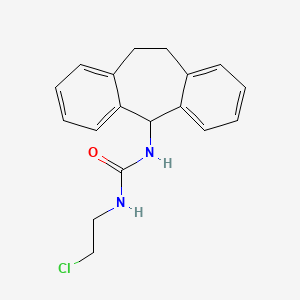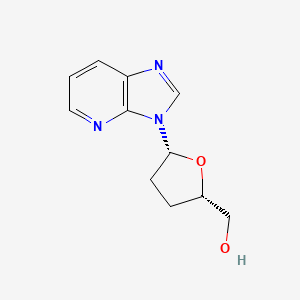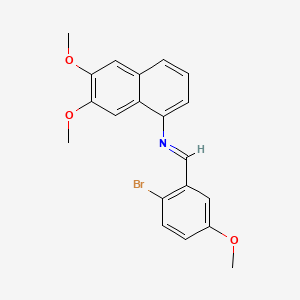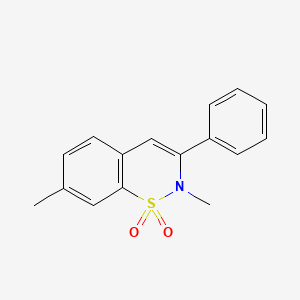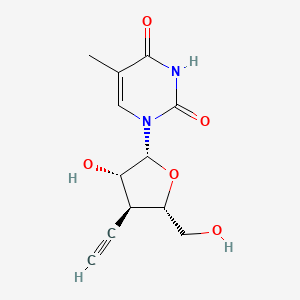
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but features an ethynyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as thymidine, are protected using suitable protecting groups like trityl or silyl groups.
Introduction of the Ethynyl Group: The protected nucleoside is then subjected to a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under anhydrous conditions to introduce the ethynyl group at the 3’ position.
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted nucleosides.
Scientific Research Applications
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in metabolic labeling studies to track DNA synthesis and cell proliferation.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The ethynyl group at the 3’ position interferes with the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This property makes it a potent inhibitor of rapidly dividing cells, such as cancer cells and viruses.
Comparison with Similar Compounds
- 1-(3-Deoxy-3-fluoro-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-bromo-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-hydroxy-beta-D-arabinofuranosyl)thymine
Uniqueness: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to inhibit DNA synthesis and makes it a valuable tool in various research and therapeutic applications.
Properties
CAS No. |
115913-85-4 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-4-ethynyl-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O5/c1-3-7-8(5-15)19-11(9(7)16)14-4-6(2)10(17)13-12(14)18/h1,4,7-9,11,15-16H,5H2,2H3,(H,13,17,18)/t7-,8-,9+,11-/m1/s1 |
InChI Key |
ZMEWUTQYJCMMHP-SDNRWEOFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


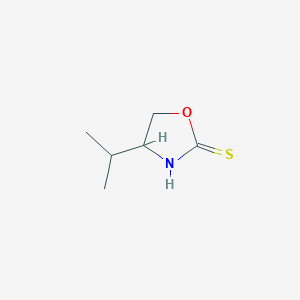

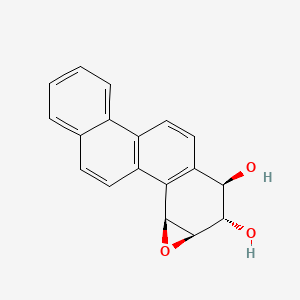

![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
